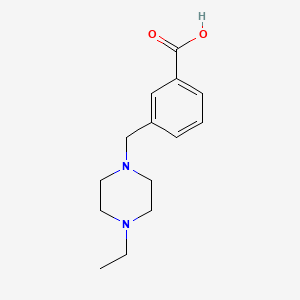

3-(4-Ethyl-piperazin-1-ylmethyl)-benzoic acid

Description

Historical Perspectives on Related Chemical Scaffolds in Medicinal Chemistry Research

The piperazine (B1678402) ring is a ubiquitous structural motif found in numerous approved pharmaceutical agents. nih.gov Its prevalence is attributed to its favorable physicochemical properties, including its ability to improve the aqueous solubility and oral bioavailability of drug candidates. nih.gov Historically, piperazine derivatives have been successfully developed for a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents. nih.gov The versatility of the piperazine scaffold allows for the introduction of various substituents at its two nitrogen atoms, enabling the fine-tuning of pharmacological activity. nih.gov

Similarly, the benzoic acid moiety is a common feature in many biologically active compounds. Its carboxylic acid group can participate in crucial interactions with biological targets, such as hydrogen bonding and ionic interactions. The combination of these two well-established pharmacophores in the form of piperazine-methyl-benzoic acid derivatives has led to the exploration of their potential in various disease areas.

A notable example of a structurally related and extensively studied compound is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of the targeted cancer therapy drug, Imatinib. researchgate.net The success of Imatinib has spurred further research into analogous structures, aiming to discover new kinase inhibitors and other therapeutic agents. smolecule.commdpi.com

Rationale for Academic Investigation of the 3-(4-Ethyl-piperazin-1-ylmethyl)-benzoic acid Framework in Chemical Biology

The academic investigation into the this compound framework is driven by several key factors. The core structure represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. The specific substitution pattern of this compound—the ethyl group at the 4-position of the piperazine ring and the meta-substituted benzoic acid—offers opportunities to explore novel structure-activity relationships (SAR). nih.gov

The rationale for investigating this specific framework can be broken down as follows:

Exploration of Chemical Space: The synthesis and study of novel derivatives of known pharmacophores are fundamental to expanding the available chemical space for drug discovery. By modifying the substitution on the piperazine ring (from methyl to ethyl) and the position of the benzoic acid substituent (from para to meta), researchers can probe the impact of these changes on biological activity.

Kinase Inhibition Potential: Given the precedent set by the structurally similar Imatinib intermediate, there is a strong rationale to investigate whether this compound or its derivatives could exhibit inhibitory activity against various protein kinases, which are crucial targets in oncology and other diseases. smolecule.com

Modulation of Physicochemical Properties: The ethyl group, being slightly larger and more lipophilic than a methyl group, can influence the compound's solubility, membrane permeability, and metabolic stability. Understanding these effects is crucial for designing compounds with improved pharmacokinetic profiles.

Overview of Current Research Trends and Unaddressed Questions Pertaining to the Compound's Research Utility

Current research trends in the broader field of piperazine-containing compounds focus on their application as kinase inhibitors, central nervous system agents, and probes for chemical biology. nih.govnih.gov For the specific compound this compound, its research utility remains largely underexplored in publicly available literature.

Several unaddressed questions remain regarding this compound:

Biological Targets: The primary biological targets of this compound are yet to be identified. Systematic screening against a panel of kinases and other enzymes would be a crucial first step.

Structure-Activity Relationships: A comprehensive understanding of the SAR for this class of compounds is lacking. For instance, how does the position of the substituent on the benzoic acid ring (ortho, meta, or para) affect activity? What is the optimal alkyl substituent on the piperazine nitrogen?

Synthetic Accessibility: While the synthesis of related compounds is well-documented, efficient and scalable synthetic routes specifically for this compound need to be developed and optimized. researchgate.net

Chemical Biology Probes: Could this compound or its derivatives be functionalized to serve as chemical probes for studying specific biological pathways?

The limited available data on this compound highlights a gap in the current research landscape and presents an opportunity for future investigations to uncover its potential utility in chemical biology and drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | cymitquimica.com |

| Molecular Weight | 248.32 g/mol | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

Table 2: Comparison with a Structurally Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Application |

| This compound | Not readily available | C₁₄H₂₀N₂O₂ | 248.32 g/mol | Research chemical |

| 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | 514209-42-8 (for 3-isomer) | C₁₃H₁₈N₂O₂ | 234.29 g/mol | Intermediate for Imatinib synthesis |

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-ethylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18/h3-5,10H,2,6-9,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPVMILHHLRMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of the 3 4 Ethyl Piperazin 1 Ylmethyl Benzoic Acid Core

Strategic Retrosynthetic Analysis and Key Starting Materials for Compound Synthesis

A strategic retrosynthetic analysis of 3-(4-Ethyl-piperazin-1-ylmethyl)-benzoic acid suggests a primary disconnection at the C-N bond between the benzylic methylene (B1212753) group and the piperazine (B1678402) ring. This approach simplifies the target molecule into two readily accessible key starting materials: 3-(halomethyl)benzoic acid and N-ethylpiperazine. This strategy is favored due to the commercial availability and straightforward synthesis of these precursors.

The synthesis of 3-(chloromethyl)benzoic acid can be achieved through the chloromethylation of benzoic acid or the oxidation of 3-methylbenzyl chloride. chemicalbook.comgoogle.comgoogle.com N-ethylpiperazine is typically synthesized via the alkylation of piperazine with an ethylating agent, such as ethyl bromide, or through the reductive amination of piperazine with acetaldehyde. guidechem.com

| Starting Material | Role in Synthesis |

| 3-(halomethyl)benzoic acid | Provides the benzoic acid and benzylic methylene core structure. |

| N-ethylpiperazine | Acts as the nucleophile to form the piperazine-methyl-benzene linkage. |

Development of Novel Synthetic Routes and Reaction Optimization Strategies

The primary synthetic route to this compound involves the nucleophilic substitution of a 3-(halomethyl)benzoic acid with N-ethylpiperazine. Reaction optimization would focus on solvent, temperature, and the use of a base to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion. Protic solvents like ethanol (B145695) or aprotic polar solvents such as dimethylformamide (DMF) are often employed for such alkylations.

The carboxylic acid moiety of this compound is a prime site for derivatization to generate a library of amides and esters. Advanced coupling reagents commonly used in peptide synthesis, such as carbodiimides (e.g., EDC) in the presence of an activating agent (e.g., HOBt), facilitate the formation of amide bonds with a wide range of amines under mild conditions. Alternatively, conversion of the carboxylic acid to a more reactive acid chloride, using reagents like thionyl chloride or oxalyl chloride, allows for facile reaction with alcohols and amines to yield the corresponding esters and amides.

The synthesis of the target compound utilizes N-ethylpiperazine, a symmetrically substituted piperazine, thus precluding issues of regioselectivity during the initial N-alkylation. However, the development of analogs with further substitution on the piperazine ring would require careful consideration of regioselectivity. For instance, if starting with piperazine itself, a stepwise alkylation with different electrophiles would be necessary, often requiring protecting group strategies to ensure selective functionalization of the two nitrogen atoms.

Stereoselective functionalization becomes critical when introducing chirality to the piperazine core. acs.orgingentaconnect.com This can be achieved by employing chiral starting materials, such as chiral diamines, or through asymmetric synthesis strategies to create stereocenters on the piperazine ring. rsc.org

The substitution pattern of the benzene (B151609) ring is most expediently controlled by the choice of the starting benzoic acid derivative. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. quora.comquora.comwikipedia.orgyoutube.com Therefore, attempting to introduce substituents onto the benzene ring of this compound via electrophilic substitution would preferentially direct incoming electrophiles to the positions meta to the carboxyl group and ortho/para to the piperazinylmethyl group, potentially leading to a mixture of products. A more effective strategy is to begin with a benzoic acid derivative that already contains the desired substitution pattern.

Divergent and Convergent Synthesis Strategies for Analog Library Generation

Both divergent and convergent strategies can be employed for the generation of an analog library based on the this compound core.

Divergent Synthesis: In a divergent approach, the core molecule is synthesized first and then subjected to various reactions to introduce diversity. For example, the carboxylic acid group can be converted into a variety of amides, esters, and other functional groups.

Convergent Synthesis: A convergent strategy involves the synthesis of several building blocks that are then combined in the final steps to create the analog library. organic-chemistry.org For instance, a collection of substituted 3-(halomethyl)benzoic acids can be reacted with a library of N-substituted piperazines to rapidly generate a large and diverse set of analogs.

| Synthesis Strategy | Description | Advantages |

| Divergent | A common intermediate is used to generate a library of products through various transformations. | Efficient for creating analogs with modifications at a specific position. |

| Convergent | Fragments of the final molecule are synthesized separately and then combined. | Highly efficient for generating large and diverse libraries of compounds. Allows for greater structural complexity. |

Isolation and Purification Techniques for Research-Grade Purity Assessment

The isolation and purification of this compound to achieve research-grade purity typically involve standard laboratory techniques. nih.govresearchgate.net Initial workup may involve an acid-base extraction to separate the amphoteric product from non-polar and neutral impurities.

Crystallization is a common method for purification, often from a suitable solvent or solvent mixture. For non-crystalline products, column chromatography on silica (B1680970) gel is a powerful purification technique. The formation of a salt, such as a hydrochloride salt, can aid in purification and handling of the compound.

The assessment of purity is conducted using a combination of analytical methods:

| Analytical Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects the presence of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and provides information on the purity of the sample. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. |

| Melting Point Analysis | A sharp melting point range is indicative of a pure crystalline solid. |

Green Chemistry Principles and Sustainable Synthesis Approaches for Compound Production

The production of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. The goal is to develop synthetic routes that are not only efficient in terms of yield but also minimize environmental impact and ensure the safety of chemical processes. This section explores the application of green chemistry principles to the synthesis of this compound, critiquing a plausible conventional approach and proposing more sustainable alternatives.

A Plausible Conventional Synthetic Route

A likely conventional synthesis of this compound would involve the nucleophilic substitution reaction between a 3-(halomethyl)benzoic acid derivative and 1-ethylpiperazine (B41427). This two-step approach, while chemically effective, presents several areas for improvement from a green chemistry perspective.

Step 1: Synthesis of 3-(Bromomethyl)benzoic acid

A common method for the synthesis of 3-(bromomethyl)benzoic acid is the free-radical bromination of 3-methylbenzoic acid (m-toluic acid) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide in a chlorinated solvent such as carbon tetrachloride.

Step 2: Synthesis of this compound

The second step would involve the reaction of 3-(bromomethyl)benzoic acid with 1-ethylpiperazine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), often in the presence of a base such as potassium carbonate to neutralize the hydrobromic acid byproduct.

Green Chemistry Critique of the Conventional Route

The conventional synthesis, while feasible, raises several environmental and safety concerns:

Use of Hazardous Solvents: Carbon tetrachloride, often used in radical bromination, is a toxic and ozone-depleting substance. Solvents like DMF and acetonitrile are also considered hazardous.

Energy Consumption: The reactions may require heating for extended periods, contributing to energy consumption.

Waste Generation: The process generates significant waste, including the succinimide (B58015) byproduct, inorganic salts, and used solvents, which require proper disposal.

Sustainable Synthesis Approaches

Applying the principles of green chemistry can lead to a more sustainable production of this compound.

Greener Synthesis of 3-(Halomethyl)benzoic acid

To circumvent the use of NBS and hazardous solvents, alternative methods for the benzylic halogenation of 3-methylbenzoic acid can be considered. For instance, the use of greener brominating agents or direct chlorination with less hazardous reagents in more benign solvents like ethyl acetate (B1210297) or even solvent-free conditions could be explored.

Alternative Coupling Strategies and Greener Solvents

The coupling of 3-(halomethyl)benzoic acid and 1-ethylpiperazine can be made more sustainable by:

Choice of Solvent: Replacing hazardous solvents with greener alternatives is a key improvement. Water, ethanol, or bio-based solvents could be viable options. neuroquantology.com The use of water as a solvent is particularly attractive due to its non-toxicity and abundance. neuroquantology.com

Catalytic Approaches: Instead of a stoichiometric base, a catalytic amount of a reusable base could be employed to minimize salt waste.

Reductive Amination: A Greener Alternative Route

A fundamentally different and potentially greener approach is the reductive amination of 3-formylbenzoic acid with 1-ethylpiperazine. This method forms the desired C-N bond directly and often utilizes milder and more selective reducing agents.

Advantages of Reductive Amination: This route can have a higher atom economy as the primary byproduct is water.

Greener Reducing Agents: Instead of traditional metal hydride reagents, greener alternatives like catalytic hydrogenation or the use of biocatalysts can be employed. Electrocatalytic reductive amination, using water as the hydrogen source, presents a particularly sustainable option. rsc.org

Biocatalysis

The use of enzymes in organic synthesis is a cornerstone of green chemistry. While direct enzymatic synthesis of the target molecule might be challenging, biocatalysis could be employed in the synthesis of key precursors. For instance, enzymes could be used for the selective oxidation of 3-methylbenzoic acid to 3-formylbenzoic acid, a precursor for the reductive amination route. Biocatalytic methods for amide bond formation are also well-established and could be relevant for the synthesis of related compounds. rsc.orgresearchgate.netacs.org

Renewable Feedstocks

A long-term green chemistry goal is the use of renewable feedstocks. While the direct synthesis of this compound from biomass is not currently established, research into the production of aromatic compounds and amines from renewable sources is ongoing. Lignin, a component of biomass, is a potential source of aromatic starting materials. Similarly, bio-based routes to amines are being explored.

Data Tables for Comparison

To illustrate the benefits of a greener approach, a comparison of the atom economy for the conventional versus a potential greener route (reductive amination) is presented below.

Table 1: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Conventional Route (Step 2) | 3-(Bromomethyl)benzoic acid, 1-Ethylpiperazine, Potassium Carbonate | This compound | Potassium bromide, Potassium bicarbonate | ~60% |

| Greener Route (Reductive Amination) | 3-Formylbenzoic acid, 1-Ethylpiperazine, H₂ (catalytic) | This compound | Water | ~95% |

Note: The atom economy calculation for the conventional route includes the base used for neutralization. The actual atom economy will be lower when considering the synthesis of the starting materials.

Table 2: Comparison of Solvents based on Green Chemistry Principles

| Solvent | Classification | Key Green Chemistry Considerations |

| Carbon Tetrachloride | Halogenated | Toxic, Ozone-depleting, Persistent |

| Dimethylformamide (DMF) | Polar Aprotic | Toxic, High boiling point (difficult to remove) |

| Water | Aqueous | Non-toxic, Abundant, Renewable neuroquantology.com |

| Ethanol | Bio-based | Renewable, Biodegradable, Lower toxicity |

| Ethyl Acetate | Ester | Lower toxicity than many chlorinated solvents, can be bio-based |

By prioritizing green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible practices, aligning with the broader goals of modern chemical manufacturing.

Structure Activity Relationship Sar and Structure Target Interaction Studies of 3 4 Ethyl Piperazin 1 Ylmethyl Benzoic Acid Derivatives

Elucidation of Essential Pharmacophores for Receptor/Enzyme Binding in In Vitro Systems

Pharmacophore modeling, a critical tool in drug discovery, helps to identify the essential spatial arrangement of molecular features necessary for biological activity. For piperazine-containing ligands, a common pharmacophore model includes a basic nitrogen atom, an aromatic ring, and often a hydrogen bond donor or acceptor. researchgate.net

In the context of 3-(4-Ethyl-piperazin-1-ylmethyl)-benzoic acid derivatives, several key pharmacophoric features can be postulated based on extensive research on analogous compounds, particularly those targeting G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

The Basic Piperazine (B1678402) Nitrogen (N1): The nitrogen atom of the piperazine ring, particularly the one distal to the benzyl (B1604629) group, is a crucial feature. It is typically protonated at physiological pH, allowing it to form a critical ionic bond or a strong hydrogen bond with an acidic residue, such as aspartate, in the binding pocket of many GPCRs. nih.gov This interaction often serves as an anchor, orienting the rest of the molecule within the receptor.

The Aromatic Ring (Benzoic Acid Moiety): The benzoic acid ring provides a scaffold for van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor binding site. The position and nature of substituents on this ring can significantly influence binding affinity and selectivity.

The N-Ethyl Group (at N4): The ethyl group on the second nitrogen of the piperazine ring contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions within a specific sub-pocket of the binding site. The size and nature of this substituent are often critical for modulating potency and selectivity. researchgate.net

Quantitative Analysis of Substituent Effects on Binding Affinity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel derivatives and for understanding the underlying molecular determinants of interaction.

Exploration of Lipophilic, Electronic, and Steric Contributions to Molecular Recognition

The biological activity of this compound derivatives is governed by a delicate balance of lipophilic, electronic, and steric properties of their various substituents.

Electronic Effects: The electronic nature of substituents on the benzoic acid ring can modulate the acidity of the carboxylic acid and the electron density of the aromatic system. Electron-withdrawing groups can increase the acidity of the carboxylic acid, potentially strengthening its interaction with basic residues in the receptor. Conversely, electron-donating groups can increase the electron density of the aromatic ring, which may enhance π-π stacking interactions.

Steric Factors: The size and shape of substituents are critical for achieving a complementary fit within the binding pocket. Bulky substituents on the benzoic acid ring or on the N-alkyl group of the piperazine can either enhance binding by filling a hydrophobic pocket or cause steric hindrance, leading to a decrease in affinity. The position of the substituent on the aromatic ring is also crucial, with ortho, meta, and para substitutions often leading to vastly different biological activities due to their distinct spatial orientations. researchgate.net

To illustrate these principles, the following hypothetical data table, based on general SAR trends for related piperazine-containing ligands, explores the impact of varying the N-alkyl substituent on receptor binding affinity.

| Compound ID | N-Substituent (R) | Receptor Binding Affinity (Ki, nM) |

| 1a | -CH3 | 85 |

| 1b | -CH2CH3 | 50 |

| 1c | -CH(CH3)2 | 120 |

| 1d | -CH2CH2CH3 | 65 |

| 1e | -c-C3H5 | 95 |

Note: This data is illustrative and based on general principles observed in related compound series.

Conformational Analysis and Bioactive Conformation Elucidation

The flexibility of the piperazine ring and the rotatable bonds within the molecule allow this compound derivatives to adopt multiple conformations. However, it is generally accepted that only one or a limited set of these conformations, known as the bioactive conformation, is responsible for binding to the target receptor.

Conformational analysis studies on related N-arylpiperazines suggest that the piperazine ring typically adopts a chair conformation. The orientation of the N-substituent (axial vs. equatorial) can significantly impact biological activity. researchgate.net The relative orientation of the benzoic acid ring and the piperazine moiety, dictated by the methylene (B1212753) linker, is also critical for aligning the key pharmacophoric features with their complementary interaction points in the receptor.

Computational modeling and techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to predict and determine the preferred conformations of these molecules in solution and, by extension, their likely bioactive conformation. Constraining the flexibility of the molecule by introducing rigid linkers or cyclic structures can help to lock it into its bioactive conformation, often leading to an increase in potency and selectivity.

Rational Design Principles for Enhancing Molecular Recognition and Target Specificity

The insights gained from SAR, QSAR, and conformational analysis provide a foundation for the rational design of new derivatives of this compound with improved therapeutic potential. nih.gov Several design strategies can be envisioned:

Systematic Variation of the N-Alkyl Group: Replacing the ethyl group with a range of other alkyl, cycloalkyl, or even small aryl groups can be explored to probe the size and nature of the corresponding hydrophobic pocket in the target receptor. This can lead to the identification of substituents that optimize hydrophobic interactions and enhance binding affinity.

Substitution on the Benzoic Acid Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions of the benzoic acid ring can fine-tune the electronic and steric properties of the molecule. This can be used to improve interactions with specific residues in the binding site and to modulate selectivity against off-target proteins.

Modification of the Linker: Altering the length and rigidity of the methylene linker between the piperazine and the benzoic acid moiety can change the spatial relationship between these two key pharmacophores. Exploring linkers of different lengths or incorporating cyclic elements can help to optimize the geometry for receptor binding.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, can alter the pKa and hydrogen bonding properties of this functional group, potentially leading to improved pharmacokinetic profiles or different binding interactions.

The following hypothetical data table illustrates the application of rational design by modifying the substitution pattern on the benzoic acid ring.

| Compound ID | Benzoic Acid Substituent (R') | Receptor Binding Affinity (Ki, nM) | Selectivity (Target vs. Off-target) |

| 2a | H | 50 | 10-fold |

| 2b | 4-Cl | 25 | 25-fold |

| 2c | 3-OCH3 | 40 | 15-fold |

| 2d | 4-CH3 | 60 | 8-fold |

| 2e | 3-NO2 | 80 | 5-fold |

Note: This data is illustrative and based on general principles observed in related compound series.

Target Engagement Studies in Preclinical Cell-Based Research Models

Confirming that a compound interacts with its intended target in a cellular environment is a crucial step in drug development. nih.govcatapult.org.uk A variety of cell-based assays can be employed to study the target engagement of this compound derivatives. acs.orgnih.gov

Radioligand Binding Assays: These assays are a classic method to determine the affinity of a compound for a specific receptor. In this technique, a radiolabeled ligand with known high affinity for the target is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. These assays are typically performed using cell membranes expressing the target receptor.

Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target. For GPCRs, this could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. For enzymes, it would involve measuring the inhibition of substrate turnover. Functional assays provide information not only on whether the compound binds to the target but also whether it acts as an agonist, antagonist, or inverse agonist.

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding. Cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the protein in the presence of the compound indicates direct binding. catapult.org.uk

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) Assays: These proximity-based assays can be used to monitor ligand-receptor interactions in living cells. They rely on the transfer of energy between a donor and an acceptor molecule that are brought into close proximity when the ligand binds to its target.

The selection of the appropriate cell-based assay depends on the nature of the target and the specific questions being addressed. A combination of binding and functional assays is often used to build a comprehensive understanding of a compound's pharmacological profile.

Mechanistic Elucidation at the Molecular and Cellular Level Mediated by 3 4 Ethyl Piperazin 1 Ylmethyl Benzoic Acid

Unraveling Specific Molecular Targets and Binding Modes of Action

Biochemical Assay Development for Target Interaction Characterization

The development of specific biochemical assays to characterize the interaction of 3-(4-Ethyl-piperazin-1-ylmethyl)-benzoic acid with its putative targets has not been described in the accessible literature. Such assays are fundamental to understanding the compound's mechanism of action and would typically involve techniques to measure enzyme activity or binding affinity in a controlled, in vitro setting. Without identified targets, the development of these tailored assays is not feasible.

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics

Similarly, there is a lack of published data from biophysical studies on this compound. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are essential for determining the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of ligand-target binding. This information provides deeper insights into the binding mechanism and the forces driving the interaction. The absence of such data for this specific compound means that the energetics and dynamics of its potential interactions with biological macromolecules remain unknown.

Downstream Cellular Signaling Pathway Modulation and Crosstalk Analysis

Given the lack of identified molecular targets, the effects of this compound on downstream cellular signaling pathways have not been elucidated. Understanding how a compound alters signaling cascades is critical to comprehending its cellular effects.

Reporter Gene Assays and Gene Expression Profiling in In Vitro Systems

No studies utilizing reporter gene assays or comprehensive gene expression profiling (such as microarray or RNA-sequencing) to investigate the effects of this compound on cellular function have been found in the public domain. These methods are powerful tools for identifying the transcriptional consequences of pathway modulation.

Phosphorylation Cascades and Protein-Protein Interaction Analysis

The impact of this compound on phosphorylation cascades and protein-protein interactions is also an area with no available data. Techniques such as Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics would be necessary to dissect its influence on cellular phosphorylation events. Similarly, methods like co-immunoprecipitation or proximity ligation assays would be required to study any modulation of protein-protein interactions.

Cell Phenotype Modulation in Preclinical Research Models (e.g., proliferation, migration, differentiation)

While some related piperazine-containing compounds have been investigated for their anti-proliferative effects, specific data on how this compound modulates cell phenotypes such as proliferation, migration, and differentiation in preclinical models is not available. Such studies are crucial for linking molecular actions to cellular behaviors and for assessing the compound's potential therapeutic relevance.

Lack of Publicly Available Research Data on the Proteomic and Metabolomic Mechanisms of this compound

Following a comprehensive search of publicly available scientific literature, no specific research studies detailing the use of omics technologies, such as proteomics or metabolomics, to elucidate the mechanisms of action for the chemical compound This compound were found.

The absence of such specific research indicates that the molecular mechanisms of this particular compound, through the lens of proteomics and metabolomics, have not been a subject of published scientific investigation or that such studies are not available in the public domain. Consequently, the requested detailed article section, including data tables on its mechanistic elucidation via omics technologies, cannot be generated at this time.

Further research and publication in the field would be required to provide the specific details requested on the proteomic and metabolomic impact of this compound.

Computational Chemistry and in Silico Approaches for 3 4 Ethyl Piperazin 1 Ylmethyl Benzoic Acid Research

Molecular Docking and Ligand-Protein Interaction Fingerprinting

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. impactfactor.org For 3-(4-Ethyl-piperazin-1-ylmethyl)-benzoic acid, this process would involve docking the molecule into the active site of a selected protein target to elucidate its binding conformation and estimate its binding affinity. The docking score, typically expressed in kcal/mol, provides a quantitative measure of the binding strength, with more negative values indicating a stronger interaction. impactfactor.org

Following the initial docking, Ligand-Protein Interaction Fingerprinting is employed to systematically analyze and categorize the interactions. nih.govnih.gov This method translates the complex 3D structural information of the docked pose into a simplified binary string or vector. nih.gov Each bit in the fingerprint corresponds to a specific interaction with an amino acid residue in the binding pocket, such as hydrogen bonds, hydrophobic contacts, or ionic interactions. nih.govnih.gov By analyzing these fingerprints, researchers can quickly compare the binding modes of this compound against other compounds or different poses of the same compound, identifying key residues crucial for its binding.

Table 1: Illustrative Molecular Docking and Interaction Fingerprint Data for this compound with a Hypothetical Kinase Target

| Parameter | Value / Description |

| Protein Target | Hypothetical Kinase XYZ (PDB ID: 0XXX) |

| Docking Score | -8.5 kcal/mol |

| Glide G-Score | -8.7 kcal/mol |

| Key Hydrogen Bonds | Carboxylic acid group with Lys745 (backbone) |

| Piperazine (B1678402) nitrogen with Asp810 (side chain) | |

| Key Hydrophobic Interactions | Benzene (B151609) ring with Leu718, Val726 |

| Ethyl group with Ala743, Leu844 | |

| Interaction Fingerprint | Lys745(H-bond), Asp810(H-bond), Leu718(Hydrophobic), Val726(Hydrophobic), Ala743(Hydrophobic) |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. biointerfaceresearch.com An MD simulation for the this compound-protein complex would involve simulating the movements and interactions of every atom in the system over a period of nanoseconds to microseconds. biointerfaceresearch.comnih.gov

This simulation allows for extensive conformational sampling, revealing the flexibility of both the ligand and the protein's binding site. Key metrics are analyzed to assess the stability of the binding. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its starting pose is calculated to determine if it remains stably bound or drifts from the active site. biointerfaceresearch.com The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the binding pocket are flexible and which are rigid upon ligand binding. biointerfaceresearch.com These analyses provide critical information on the durability of the interactions predicted by docking.

Table 2: Example Summary of a 100 ns Molecular Dynamics Simulation for the this compound-Protein Complex

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.8 Å | The ligand remains stably bound in the active site with minimal deviation. |

| Protein Backbone RMSD | 2.5 Å | The overall protein structure remains stable throughout the simulation. |

| Binding Site Residue RMSF | < 1.5 Å | Residues in direct contact with the ligand show low fluctuation, indicating a stable interaction. |

| Hydrogen Bond Occupancy | Lys745: 85%, Asp810: 72% | Key hydrogen bonds identified in docking are consistently maintained during the simulation. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are used to investigate the electronic properties of this compound with high accuracy. These methods, such as Density Functional Theory (DFT), can determine the molecule's electron distribution, molecular orbital energies, and electrostatic potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com This information is invaluable for understanding why the molecule interacts with specific residues in a protein's active site and for predicting its metabolic susceptibility.

Table 3: Predicted Quantum Mechanical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and binding. |

| MEP Negative Maxima | On the carboxylic oxygen atoms | Predicts these sites as primary hydrogen bond acceptors. |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined activities against a specific target would be required.

For each compound in the dataset, a set of molecular descriptors (e.g., physicochemical properties, topological indices, and 2D/3D structural keys) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis and testing.

Table 4: Statistical Parameters for a Hypothetical QSAR Model for a Series of Benzoic Acid Derivatives

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.78 | A measure of the model's predictive power, obtained through cross-validation. A value > 0.5 is considered good. |

| Number of Compounds | 50 | The size of the dataset used to train and test the model. |

| Key Descriptors | LogP, Topological Polar Surface Area (TPSA), Molecular Weight, Number of H-bond donors | Examples of molecular properties found to be important for predicting activity. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model for this compound could be generated based on its structure and known interactions. This model would typically consist of features like hydrogen bond acceptors (the carboxylic acid), hydrogen bond donors, a positive ionizable feature (the ethylpiperazine nitrogen), and hydrophobic/aromatic regions (the benzene ring). nih.gov

Once developed, this pharmacophore model can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. mdpi.comnih.gov The screen identifies other molecules that match the pharmacophoric features, regardless of their underlying chemical scaffold. This process is a powerful tool for discovering structurally diverse novel ligands that may have similar or improved activity compared to the original template molecule. nih.gov

Ligand-Based and Structure-Based Drug Design Strategies in Preclinical Research

The preclinical development of this compound would integrate both ligand-based and structure-based design strategies to optimize its properties.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for the protein target, LBDD strategies are paramount. nih.gov Techniques like QSAR and pharmacophore modeling, which rely on the information from a set of active molecules, would be used to guide the synthesis of new analogues with predicted higher potency. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD provides a more direct path to optimization. nih.gov Molecular docking and MD simulations would be used to visualize how modifications to this compound could improve its fit and interactions within the binding site. For instance, computational analysis might suggest extending a substituent to reach a new hydrophobic pocket or replacing a group to form an additional hydrogen bond, thereby enhancing binding affinity and selectivity.

By combining insights from both approaches, researchers can efficiently navigate the complex process of lead optimization, systematically modifying the parent structure of this compound to enhance its efficacy and drug-like properties for potential therapeutic use. researchgate.net

Advanced Analytical and Characterization Methodologies for Research of 3 4 Ethyl Piperazin 1 Ylmethyl Benzoic Acid

High-Resolution Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediate Structures (e.g., 2D NMR, HRMS)

The unambiguous confirmation of the molecular structure of 3-(4-Ethyl-piperazin-1-ylmethyl)-benzoic acid, and the identification of any intermediates or byproducts formed during its synthesis, relies heavily on high-resolution spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio. For this compound (molecular formula C₁₄H₂₀N₂O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass (248.1525 g/mol ). Any deviation from this value would suggest the presence of impurities or an incorrect structural assignment. Furthermore, fragmentation patterns observed in tandem MS/MS experiments can help elucidate the connectivity of the ethyl, piperazine (B1678402), benzyl (B1604629), and benzoic acid moieties.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While standard 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are indispensable for definitively assigning all proton and carbon signals, especially in complex regions of the spectrum.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, mapping out, for example, the connectivity between the methyl and methylene (B1212753) protons of the ethyl group and tracing the proton networks within the piperazine and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, for instance, by showing a correlation from the benzylic methylene protons to carbons in both the piperazine ring and the benzoic acid ring, confirming the C-C and C-N linkages.

These techniques are not only vital for final product characterization but are also applied to intermediates isolated during synthesis to monitor the reaction's progress and understand its mechanistic pathway.

| Technique | Correlated Nuclei | Purpose in Analyzing this compound |

|---|---|---|

| COSY | ¹H ↔ ¹H | Confirms H-H spin systems within the ethyl group and piperazine ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns specific ¹³C signals to their directly attached protons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects molecular fragments, e.g., links the benzylic -CH₂- group to both the piperazine and benzene rings. |

Chromatographic Methods for Purity and Isomeric Analysis in Research Batches

Chromatography is the cornerstone of purity assessment in pharmaceutical research, ensuring that a synthesized batch of a compound is free from starting materials, reagents, and byproducts. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of non-volatile compounds like this compound. mdpi.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of an acetonitrile (B52724)/water or methanol/water gradient and a UV detector, would be developed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. This method is crucial for quality control of different research batches. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For analysis of potential volatile impurities or if the target compound is thermally stable and can be volatilized, GC-MS is a powerful tool. acs.org Due to the low volatility of the benzoic acid group, derivatization (e.g., conversion to a trimethylsilyl (B98337) ester) might be necessary to improve its chromatographic properties. acs.orgresearchgate.net

Isomeric Analysis: The structure of this compound is achiral. However, if chiral centers were present in synthetic precursors or if chiral derivatives were synthesized, methods to analyze isomeric purity would be essential. Chiral HPLC or chiral Capillary Electrophoresis (CE) using chiral selectors like cyclodextrins would be employed to separate and quantify enantiomers or diastereomers. mdpi.comnih.gov

X-ray Crystallography of Compound-Target Co-crystals for Atomic-Level Interaction Insights

To understand how a molecule exerts its biological effect, it is vital to visualize its interaction with its protein target at an atomic level. X-ray crystallography of a co-crystal, where the compound is crystallized while bound to its target protein, provides this detailed three-dimensional information.

The process involves growing a high-quality crystal of the protein-ligand complex and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the compound and the surrounding amino acid residues of the protein can be modeled. youtube.com This model precisely reveals the binding mode, orientation, and conformation of this compound within the active site. It identifies key intermolecular interactions, such as hydrogen bonds between the carboxylic acid or piperazine nitrogens and the protein, hydrophobic interactions involving the benzene and ethyl groups, and any ionic interactions. mdpi.com This information is invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and selective derivatives.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

While crystallography provides a static picture of binding, SPR and ITC provide quantitative data on the dynamics and energetics of the interaction in solution.

Surface Plasmon Resonance (SPR): This is a label-free optical technique for real-time monitoring of biomolecular interactions. nih.gov Typically, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. By analyzing the signal changes during the association and dissociation phases, key kinetic parameters can be determined:

Association rate constant (kₐ or kₒₙ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ or kₒff): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. nih.govresearchgate.net In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. Each injection triggers a heat change that is precisely measured. khanacademy.org This technique provides a complete thermodynamic profile of the interaction in a single experiment:

Binding Affinity (Kₐ or Kₑ): The strength of the interaction.

Binding Enthalpy (ΔH): The heat change associated with the formation of non-covalent bonds.

Binding Stoichiometry (n): The molar ratio of the compound to the protein in the complex.

Binding Entropy (ΔS): Calculated from the Gibbs free energy (ΔG, derived from Kₐ) and ΔH, reflecting the change in disorder upon binding.

| Parameter | Technique | Information Provided |

|---|---|---|

| kₐ (on-rate) | SPR | Rate of compound-target complex formation. |

| kₑ (off-rate) | SPR | Stability of the compound-target complex over time. |

| Kₑ (Affinity) | SPR, ITC | Overall strength of the binding interaction. |

| ΔH (Enthalpy) | ITC | Contribution of bond formation/breakage to binding energy. |

| ΔS (Entropy) | ITC | Contribution of conformational and solvation changes to binding. |

Cryo-Electron Microscopy (Cryo-EM) for Large Molecular Complex Characterization (if applicable to target systems)

Cryo-EM has become a revolutionary technique in structural biology, particularly for determining the structures of large, complex, or flexible macromolecules that are difficult to crystallize. If this compound were to bind to a large protein assembly (e.g., a multi-subunit enzyme, a viral capsid, or a membrane protein complex), Cryo-EM would be the method of choice. nih.gov

The technique involves flash-freezing the biomolecular complex in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. nih.gov Sophisticated image processing software is then used to combine hundreds of thousands of 2D particle images into a high-resolution 3D reconstruction of the complex. Recent advancements have pushed the resolution of Cryo-EM to a level where the binding of small-molecule ligands can be clearly visualized, providing structural insights similar to those from X-ray crystallography but without the need for crystals. biorxiv.orgbiorxiv.org

Spectroscopic Probes and Advanced Imaging Techniques for Cellular Localization Studies in In Vitro Models

Understanding where a compound accumulates within a cell is critical to interpreting its mechanism of action. Advanced imaging techniques using fluorescently labeled probes allow for the direct visualization of a compound's subcellular distribution in in vitro cell culture models. springernature.com

The strategy involves either synthesizing a derivative of this compound that is conjugated to a fluorescent dye (a fluorophore) or using a compound that has intrinsic fluorescent properties. nih.govmdpi.com Care must be taken to ensure that the fluorescent tag does not significantly alter the compound's physicochemical properties or biological activity. springernature.com

Once a suitable fluorescent probe is available, it can be incubated with live or fixed cells. Confocal fluorescence microscopy is then used to acquire high-resolution optical sections of the cells. aip.org By co-staining with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or LysoTracker for lysosomes), the precise localization of the compound's fluorescence signal can be determined through image overlay and colocalization analysis. nih.gov This can reveal whether the compound readily enters cells, if it targets a specific compartment, or if it is broadly distributed throughout the cytoplasm.

Potential Research Applications and Future Trajectories for the 3 4 Ethyl Piperazin 1 Ylmethyl Benzoic Acid Scaffold

Development of Chemical Probes for Biological System Interrogation and Pathway Mapping

The 3-(4-Ethyl-piperazin-1-ylmethyl)-benzoic acid scaffold is a promising starting point for the development of chemical probes. nih.govtandfonline.com Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in cells and organisms. nih.govmskcc.org The structural features of this scaffold allow for straightforward chemical modifications to introduce reporter tags, such as fluorescent dyes or biotin, which are essential for target identification and visualization.

For instance, the benzoic acid group can be converted to an amide or ester, providing a handle for attaching a linker connected to a fluorescent moiety. Similarly, the secondary amine in the piperazine (B1678402) ring could be a point of derivatization. These modified probes could then be used in a variety of experiments, including:

Target Identification: By using a biotinylated version of the probe in pull-down assays coupled with mass spectrometry, researchers can identify the protein binding partners of the scaffold. nih.gov

Cellular Imaging: Fluorescently-tagged probes can be used to visualize the subcellular localization of the target protein, providing insights into its function within the cell.

Pathway Analysis: By observing the cellular effects of a selective probe, researchers can begin to map the biological pathways in which the target protein is involved.

The development of a well-characterized chemical probe from this scaffold would be a valuable tool for the broader scientific community to interrogate biological systems. nih.gov

Utility as a Scaffold for Novel Compound Libraries in Academic High-Throughput Screening Initiatives

Chemical scaffolds are the core structures upon which libraries of diverse compounds are built for high-throughput screening (HTS). u-strasbg.frhts-biochemie.de The this compound structure is an excellent candidate for scaffold-based library design due to its synthetic tractability and the presence of multiple points for diversification.

Academic HTS centers are increasingly looking for novel and diverse compound libraries to screen against a wide range of biological targets. oup.com A library based on this scaffold could be generated by systematically varying the substituents on the benzoic acid ring, the piperazine ring, and by replacing the ethyl group with other alkyl or aryl groups. This approach, known as parallel synthesis, can rapidly generate hundreds or thousands of related compounds.

Below is a hypothetical representation of a compound library derived from the this compound scaffold for an HTS campaign.

| Compound ID | Scaffold Modification (R1 on Benzoic Acid) | Scaffold Modification (R2 on Piperazine) | Molecular Weight ( g/mol ) | cLogP |

| EPB-001 | H (Parent Compound) | Ethyl | 248.32 | 2.1 |

| EPB-002 | 4-Chloro | Ethyl | 282.77 | 2.8 |

| EPB-003 | 4-Methoxy | Ethyl | 278.35 | 2.0 |

| EPB-004 | H | Propyl | 262.35 | 2.5 |

| EPB-005 | H | Cyclopropyl | 274.35 | 2.3 |

This table is for illustrative purposes only.

Such a library would offer a collection of molecules with varied physicochemical properties, increasing the probability of identifying a "hit" compound with desired biological activity in an HTS campaign. oup.com

Exploration in Untapped Biological Pathways or Target Classes in Preclinical Research

While the methyl-analog of this scaffold is associated with kinase inhibition, specifically as a precursor to Imatinib, the ethyl-variant may exhibit a different target profile. nih.govchemistrymag.orgnovartis.com Small changes in chemical structure can lead to significant shifts in biological activity, a concept central to medicinal chemistry. Therefore, the this compound scaffold could be used to explore biological pathways and target classes that are distinct from those targeted by its methyl counterpart.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, would be a powerful approach to uncover novel activities of this scaffold. pharmafeatures.com For example, compounds from a library based on this scaffold could be screened for their ability to:

Induce differentiation in cancer stem cells.

Protect neurons from oxidative stress.

Modulate the inflammatory response in immune cells.

A hit from such a screen would then be the starting point for target identification and mechanism of action studies, potentially opening up new avenues for therapeutic intervention. nih.gov

Integration with High-Throughput Screening (HTS) and Automation in Research Methodologies

The synthesis of a compound library based on the this compound scaffold is highly amenable to modern automation and HTS workflows. nih.govoxfordglobal.comresearchgate.net Automated synthesis platforms can perform repetitive chemical reactions in a parallel format, significantly accelerating the production of a diverse compound library. nih.gov

The integration of automated synthesis with HTS allows for a seamless "design-make-test" cycle. nih.gov For example, an initial screen of a small, diverse library could identify a hit compound. The data from this screen could then be used to inform the design of a second, more focused library around the hit scaffold, which would then be synthesized and screened. This iterative process, powered by automation, can rapidly lead to the optimization of a compound's activity and properties. digitellinc.com

The following table illustrates a hypothetical workflow for an automated HTS campaign using this scaffold.

| Phase | Action | Technology | Objective |

| 1 | Design of a 500-compound library | Computational modeling | Maximize chemical diversity |

| 2 | Synthesis of the library | Automated parallel synthesizer | Rapid production of compounds |

| 3 | HTS against a panel of kinases | Robotic liquid handling and plate readers | Identify initial hits |

| 4 | Data analysis and hit selection | Cheminformatics software | Prioritize compounds for follow-up |

| 5 | Focused library synthesis | Automated parallel synthesizer | Explore structure-activity relationships |

| 6 | Secondary screening and validation | Cellular and biochemical assays | Confirm on-target activity |

This table is for illustrative purposes only.

Interdisciplinary Collaborations and Open Science Initiatives Leveraging the Compound for Discovery

The exploration of a novel chemical scaffold like this compound is an ideal endeavor for interdisciplinary collaborations. Chemists would be needed to synthesize the compound library, biologists to perform the screening and functional assays, and computational scientists to analyze the data and build predictive models.

Furthermore, this scaffold could be a valuable contribution to open science initiatives. nih.govopusproject.eunih.gov Open science models in drug discovery encourage the sharing of data and resources to accelerate scientific progress. pharmaceutical-technology.comcanada.ca By making the scaffold and its associated library openly available, researchers from around the world could screen it against their own targets of interest, leading to a broader understanding of its potential biological activities. chemrxiv.org

Such an open science project could lead to the rapid discovery of new biological functions for this scaffold and could foster a collaborative research environment that transcends institutional boundaries. nih.gov

Challenges and Opportunities in Translational Research Beyond Clinical Applications (e.g., tool compound development)

While the ultimate goal of much of medicinal chemistry is the development of new drugs, there is immense value in the creation of high-quality "tool compounds" for basic research. quora.combiosolveit.denih.gov A tool compound is a potent and selective molecule that can be used to study a specific biological target, even if the compound itself is not suitable for clinical development due to, for example, poor pharmacokinetic properties. biocurate.com

The this compound scaffold presents an opportunity to develop such tool compounds. The primary challenge in this area is achieving high selectivity for a single target. This often requires extensive structure-activity relationship studies and screening against a broad panel of related and unrelated proteins to identify and eliminate off-target effects. biocurate.com

However, the development of a selective tool compound based on this scaffold would be a significant contribution to the scientific community. nih.gov It would provide a valuable reagent for validating new drug targets and for dissecting the complexities of cellular signaling pathways. These tool compounds can be used in preclinical research to build a deeper understanding of disease biology, which is a critical step in the long-term development of new therapies. quora.comfrontiersin.org

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 3-(4-Ethyl-piperazin-1-ylmethyl)-benzoic acid with high purity?

- Methodology :

- Synthesis : Utilize multi-step organic reactions starting with benzoic acid derivatives. Introduce the ethyl-piperazine moiety via nucleophilic substitution or coupling reactions under optimized conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .

- Purification : Recrystallize using polar aprotic solvents (e.g., DMSO) or perform column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product .

- Characterization : Confirm structure via -NMR (e.g., characteristic peaks for ethyl-piperazine at δ 2.3–2.6 ppm and benzoic acid protons at δ 7.8–8.2 ppm) and LC-MS (to verify molecular ion [M+H] at m/z 263.3) .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

- Primary Methods :

- NMR Spectroscopy : Identify proton environments and verify substituent positions (e.g., ethyl-piperazine methylene groups and aromatic protons) .

- LC-MS : Confirm molecular weight and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validate empirical formula (CHNO) by matching calculated and observed C, H, N percentages .

Q. How do the solubility properties of this compound influence experimental design?

- Key Insights :

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. This necessitates solvent optimization for reactions (e.g., DMF for coupling reactions) or biological assays (e.g., DMSO stock solutions diluted in aqueous buffers) .

- Poor solubility in non-polar solvents limits its use in lipid-based formulations, requiring derivatization (e.g., esterification) for enhanced bioavailability studies .

Advanced Research Questions

Q. How should researchers address contradictions between analytical data (e.g., NMR vs. LC-MS results)?

- Resolution Strategies :

- Cross-Validation : Use complementary techniques (e.g., -NMR or 2D-COSY to resolve overlapping NMR signals) and high-resolution MS (HRMS) to confirm molecular formula .

- Impurity Profiling : Employ LC-MS/MS to identify byproducts (e.g., incomplete substitution or oxidation derivatives) and adjust synthetic conditions accordingly .

Q. What strategies optimize synthesis yield and purity for scaled-up production?

- Optimization Approaches :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in introducing the ethyl-piperazine group .

- Reaction Solvent : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics and reduce side products .

- Temperature Control : Lower reaction temperatures (e.g., 50°C) may reduce decomposition, while higher temperatures (80°C) accelerate substitution rates .

Q. How can comparative studies with structural analogs (e.g., methyl-piperazine derivatives) inform pharmacological potential?

- Experimental Design :

- Synthesize Analogs : Replace the ethyl group with methyl (CAS 514209-42-8) or bulkier substituents to assess steric/electronic effects on bioactivity .

- Structure-Activity Relationship (SAR) : Compare binding affinities in receptor assays (e.g., GPCRs) or enzyme inhibition studies (e.g., kinases) .

- Crystallography : Resolve crystal structures of analogs (e.g., ethyl vs. methyl derivatives) to correlate substituent size with molecular packing and stability .

Q. What computational modeling approaches predict interactions with biological targets?

- Methodology :

- Docking Simulations : Use the InChI code (e.g., from CAS 106261-48-7) to model interactions with proteins (e.g., serotonin receptors) in software like AutoDock Vina .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in aqueous environments to prioritize analogs for synthesis .

Q. How can researchers assess the compound’s biological activity in vitro?

- Key Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.